Piperidine (6-Membered) vs. Pyrrolidine (5-Membered) Bromoacetyl Derivatives: Reaction Yield Comparison in C-Alkylation
In a comparative synthetic study, the C-alkylation of tetraethylmethylene diphosphonate with N-(bromoacetyl)piperidine produced α-substituted bisphosphonates in 82–89% yield [1]. This yield range was comparable to that obtained with N-(bromoacetyl)pyrrolidine under identical conditions, indicating that the piperidine analog does not suffer from steric penalties that might reduce reaction efficiency relative to the smaller pyrrolidine ring [1].
| Evidence Dimension | α-Substituted bisphosphonate product yield from C-alkylation reaction |
|---|---|
| Target Compound Data | 82–89% yield |
| Comparator Or Baseline | N-(bromoacetyl)pyrrolidine: 82–89% yield |
| Quantified Difference | No significant difference in yield range; piperidine analog achieves comparable reaction efficiency |
| Conditions | C-alkylation of tetraethylmethylene diphosphonate with N-(bromoacetyl) heterocycles |
Why This Matters
This demonstrates that 1-(bromoacetyl)piperidine achieves equivalent synthetic efficiency to the smaller pyrrolidine analog while offering the distinct lipophilicity and conformational profile of the piperidine ring for downstream applications.
- [1] Ramírez-Marroquín OA, Jiménez-Arellanes MA, Cortés-Pacheco A, Zambrano-Vásquez OR, López-Torres A. Synthesis and in vivo anti- or pro-inflammatory activity of new bisphosphonates and vinylphosphonates. The C-alkylation of tetraethylmethylene diphosphonate with N-(bromoacetyl)pyrrolidine or N-(bromoacetyl)piperidine yielded the corresponding α-substituted bisphosphonates in excellent yields (82–89%). Socolar. View Source
